molecular formula C14H25NO4 B14248763 Octanoic acid, 8-(acetylamino)-3-oxo-, 1,1-dimethylethyl ester CAS No. 502424-55-7

Octanoic acid, 8-(acetylamino)-3-oxo-, 1,1-dimethylethyl ester

Cat. No.: B14248763
CAS No.: 502424-55-7
M. Wt: 271.35 g/mol
InChI Key: JETAKTGLANVNLN-UHFFFAOYSA-N
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Description

Octanoic acid, 8-(acetylamino)-3-oxo-, 1,1-dimethylethyl ester is a chemical compound with a complex structure that includes an octanoic acid backbone, an acetylamino group, and a 1,1-dimethylethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octanoic acid, 8-(acetylamino)-3-oxo-, 1,1-dimethylethyl ester typically involves the esterification of octanoic acid with 1,1-dimethylethanol in the presence of an acid catalyst. The acetylamino group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride under basic conditions. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and acetylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

Octanoic acid, 8-(acetylamino)-3-oxo-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield octanoic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

Octanoic acid, 8-(acetylamino)-3-oxo-, 1,1-dimethylethyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of octanoic acid, 8-(acetylamino)-3-oxo-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The acetylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The ester group can undergo hydrolysis to release active components that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Octanoic acid, 8-amino-, 1,1-dimethylethyl ester
  • Octanoic acid, 8-cyano-, 1,1-dimethylethyl ester
  • Octanoic acid, 8-oxo-, 1,1-dimethylethyl ester

Uniqueness

Octanoic acid, 8-(acetylamino)-3-oxo-, 1,1-dimethylethyl ester is unique due to the presence of both the acetylamino and ester groups, which confer distinct chemical and biological properties

Properties

CAS No.

502424-55-7

Molecular Formula

C14H25NO4

Molecular Weight

271.35 g/mol

IUPAC Name

tert-butyl 8-acetamido-3-oxooctanoate

InChI

InChI=1S/C14H25NO4/c1-11(16)15-9-7-5-6-8-12(17)10-13(18)19-14(2,3)4/h5-10H2,1-4H3,(H,15,16)

InChI Key

JETAKTGLANVNLN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCCCCC(=O)CC(=O)OC(C)(C)C

Origin of Product

United States

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